2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The synthetic protocol of thiadiazole-triazole analogs hybridized with thiophene is based on heterocyclization key compound 5-(2-chloroacetamido)-2-phenyl-N-(1,3,4-thiadiazol-2-yl)-2H-1,2,3-triazole-4-carboxamide .Molecular Structure Analysis
The chemical structures of thiophene derivatives were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . The HOMO–LUMO energies and Fukui’s indices were established by applying the DFT/B3LYP molecular modeling methodology .Chemical Reactions Analysis
Thiophene derivatives have been synthesized by various methods including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The action of 1,4-zwitterionic pyridinium thiolates on precursors of Kobayashi’s arynes is accompanied by [3+2] heterocyclization with the formation of 1-benzothiophene-3-carboxylic acid esters .Physical And Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C .Scientific Research Applications
- Anti-Inflammatory Agents : Compounds containing the thiophene ring system exhibit anti-inflammatory properties. For instance, suprofen , which features a 2-substituted thiophene framework, is used as a nonsteroidal anti-inflammatory drug .
- Voltage-Gated Sodium Channel Blockers : Articaine , another thiophene-based compound (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), serves as a dental anesthetic in Europe .
Pharmacological Properties
Beyond anti-inflammatory effects, thiophene derivatives exhibit other pharmacological properties:
- Anticancer Activity : Some thiophene-based compounds demonstrate anticancer potential .
- Anti-Atherosclerotic Activity : Thiophenes contribute to preventing atherosclerosis .
Synthetic Applications
Thiophene synthesis methods include:
- Paal–Knorr Reaction : Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P~4~S~10~) as a sulfurizing agent .
Other Applications
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O4S2/c19-12-4-6-14(7-5-12)28(25,26)22-13-3-1-2-11(10-13)17(24)21-18-15(16(20)23)8-9-27-18/h1-10,22H,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGONRUHHXGEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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